molecular formula C12H20F7NOSi B15165582 4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine CAS No. 197018-78-3

4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine

Cat. No.: B15165582
CAS No.: 197018-78-3
M. Wt: 355.37 g/mol
InChI Key: WNSPTPZWPZPHBI-UHFFFAOYSA-N
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Description

4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine is a specialized organosilicon compound characterized by the presence of a morpholine ring and a heptafluorohexyl group attached to a silicon atom. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine typically involves the reaction of morpholine with a heptafluorohexyl-substituted silane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include heptafluorohexylsilane and morpholine, with the reaction often facilitated by a catalyst such as a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and isolation to obtain the compound in its pure form. Techniques like distillation or chromatography are often employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the silicon atom acts as a reactive site.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The silicon-oxygen bond in the compound can be hydrolyzed in the presence of water or aqueous acids/bases.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can lead to the formation of silanols and morpholine derivatives.

Scientific Research Applications

4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: The compound is used in the production of specialty materials, coatings, and surface treatments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine involves its interaction with specific molecular targets and pathways. The heptafluorohexyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions. The silicon atom can form stable bonds with various substrates, facilitating its use in diverse applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine is unique due to the combination of the morpholine ring and the heptafluorohexyl group attached to a silicon atom. This unique structure imparts specific chemical properties, making it valuable in applications where stability, reactivity, and electronic properties are crucial.

Properties

CAS No.

197018-78-3

Molecular Formula

C12H20F7NOSi

Molecular Weight

355.37 g/mol

IUPAC Name

4,4,5,5,6,6,6-heptafluorohexyl-dimethyl-morpholin-4-ylsilane

InChI

InChI=1S/C12H20F7NOSi/c1-22(2,20-5-7-21-8-6-20)9-3-4-10(13,14)11(15,16)12(17,18)19/h3-9H2,1-2H3

InChI Key

WNSPTPZWPZPHBI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCC(C(C(F)(F)F)(F)F)(F)F)N1CCOCC1

Origin of Product

United States

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